Bacitracin F

Vue d'ensemble

Description

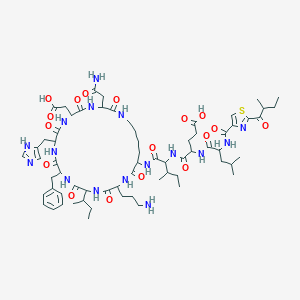

Bacitracin F is a secondary metabolite and a degradation product of bacitracin, a cyclic polypeptide antibiotic produced by Bacillus licheniformis. Structurally, this compound is characterized by a thiazole ring at its N-terminus, formed via the oxidation of a thiazoline ring present in precursor bacitracins (e.g., Bacitracin A or B1) . This oxidation confers distinct physicochemical properties, including a molecular weight reduction of 28 Da compared to Bacitracin B1 . This compound is often identified as a major impurity in commercial bacitracin formulations, particularly under oxidative or acidic conditions . Its antimicrobial activity is less well-characterized compared to primary bacitracins, but its structural stability makes it a critical marker for quality control in pharmaceutical analyses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bacitracin F is typically derived from Bacitracin A through a process of oxidative deamination. This transformation involves the oxidation of the thiazoline ring in Bacitracin A to form this compound . The specific reaction conditions for this transformation are not extensively detailed in the literature, but it generally involves the use of oxidizing agents under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Bacillus licheniformis. The fermentation process is carried out at a neutral pH, and the Bacitracin peptides are extracted from the culture fluids. High-pressure liquid chromatography is then used to separate this compound from other Bacitracin peptides .

Analyse Des Réactions Chimiques

Types of Reactions: Bacitracin F undergoes various chemical reactions, including:

Oxidation: The transformation from Bacitracin A to this compound itself is an oxidation reaction.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidative deamination process.

Acids and Bases: Can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: this compound is the major product formed from the oxidation of Bacitracin A.

Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

Applications De Recherche Scientifique

Recent Advances in Formulation

3.1 Nanoparticle Formulations

Recent studies have investigated the formulation of Bacitracin F into nanoclusters or nanoparticles to enhance its antibacterial efficacy. For example, Bacitracin-Ag nanoclusters have shown improved activity against Shigella flexneri, demonstrating a synergistic effect that increases membrane permeability and disrupts bacterial cell integrity . This innovative approach may lead to more effective treatments with reduced dosages.

3.2 Combination Therapies

Combining this compound with other antibiotics or agents has been explored to enhance its antibacterial spectrum and reduce resistance development. For instance, combining Bacitracin with neomycin and polymyxin B has proven effective in treating various skin infections while minimizing resistance risks .

Case Studies

4.1 Reduction of Infection Rates in Surgical Procedures

A study evaluated the application of concentrated bacitracin powder directly onto wounds prior to closure during cranial shunt procedures. The findings indicated a significant reduction in cerebrospinal fluid shunt infections over ten years, highlighting this compound's potential role in surgical prophylaxis .

4.2 Efficacy Against Resistant Strains

Research has shown that this compound remains effective against certain resistant strains of bacteria when used in combination with other agents. A randomized controlled trial demonstrated that a triple antibiotic ointment containing Bacitracin effectively inhibited Propionibacterium acnes, suggesting its continued relevance in treating resistant infections .

Mécanisme D'action

Bacitracin F exerts its antibacterial effects by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the undecaprenyl pyrophosphate, a lipid carrier molecule, and prevents the dephosphorylation step necessary for peptidoglycan synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Bacitracin F differs from other bacitracins in amino acid composition and oxidation states. Key structural distinctions include:

- Thiazole vs. Thiazoline Rings : The oxidized thiazole ring in this compound results in a 2 Da reduction in key fragment ions (e.g., m/z 281 vs. 283 in Component 11) .

- Amino Acid Substitutions: Bacitracin C2 and C3 exhibit Val/Ile substitutions in their side chains, altering their hydrophobicity and mass spectral profiles compared to this compound .

Functional and Catalytic Properties

- In contrast, Bacitracin A shows potent activity via interference with cell wall synthesis by binding to undecaprenyl pyrophosphate .

- Enzyme Interactions : When combined with His6-OPH (a lactonase), this compound’s parent compound (Bacitracin) enhances enzymatic stability, with a 1.5× higher Km value compared to the native enzyme, suggesting minimal interference with catalytic sites .

Analytical Detection and Stability

- Chromatographic Behavior : this compound elutes earlier than Bacitracin A in RP-HPLC due to reduced hydrophobicity (retention time: 12.1 min vs. 14.5 min for Bacitracin A) .

- Degradation Pathways : this compound accumulates under oxidative storage conditions, whereas Bacitracin A degrades into epimers (e.g., allo-bacitracin A) in acidic media .

- Mass Spectrometry : this compound is distinguishable via signature ions (m/z 281 and 309), absent in other components .

Research Findings and Implications

Pharmaceutical Quality Control : this compound is a critical degradation marker. HPLC-MS methods detect it at 0.5–2.0% in commercial batches, ensuring compliance with regulatory limits .

Resistance Mechanisms : this compound’s role in resistance is unclear, but studies on Clostridioides difficile suggest that transporters like HexSDF mediate resistance to bacitracins by modifying lipid II precursors, a target shared across bacitracin variants .

Activité Biologique

Bacitracin F is a member of the bacitracin family, a group of polypeptide antibiotics produced by certain strains of Bacillus subtilis and Bacillus licheniformis. This compound has garnered attention due to its unique structural characteristics and biological activities, particularly in the context of antibiotic resistance and its mechanism of action.

This compound differs from its more commonly studied counterpart, Bacitracin A, primarily in its N-terminal moiety. While Bacitracin A features an aminothiazoline group, this compound contains a ketothiazole moiety, which influences its biological activity and interaction with bacterial targets .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It achieves this by binding to the lipid carrier C55PP (undecaprenyl phosphate), which is essential for transporting peptidoglycan precursors across the membrane during cell wall synthesis. By sequestering C55PP, this compound disrupts cell wall integrity, leading to bacterial cell death .

Antimicrobial Spectrum and Resistance

This compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. Notably, it has shown effectiveness against vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's ability to maintain activity in the presence of certain divalent metal ions, such as zinc, enhances its potency, making it a valuable option in treating resistant infections .

Research Findings and Case Studies

Recent studies have focused on the structural modifications of bacitracin analogs to improve their efficacy. For instance, modifications at specific amino acid positions have led to compounds with significantly enhanced antibacterial activity compared to Bacitracin A. These analogs have shown up to 256-fold increases in potency against certain strains .

Table 1: Comparative Potency of Bacitracin Variants

| Compound | MIC (µg/mL) against S. pneumoniae | MIC (µg/mL) against VRE |

|---|---|---|

| Bacitracin A | 32 | 64 |

| This compound | 16 | 32 |

| Modified Variant 9 | 0.125 | 0.5 |

| Modified Variant 11 | 0.0625 | 0.25 |

Stability and Formulation

The stability of this compound has also been a subject of investigation. Research utilizing accelerated stability modeling has indicated that this compound maintains its activity under various conditions, although it is sensitive to temperature and humidity fluctuations . This knowledge is crucial for developing effective formulations for clinical use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Bacitracin F in complex mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards. The retention time and peak area of this compound should be compared against certified reference materials. Ensure calibration curves are validated for linearity (R² ≥ 0.99) and precision (%RSD < 2%) .

- Experimental Design : Include internal standards (e.g., Bacitracin A) to account for matrix effects. Replicate analyses (n ≥ 3) are critical to confirm specificity .

Q. How can researchers quantify this compound impurities in pharmaceutical-grade samples?

- Methodology : Apply the formula:

\text{% this compound} = \left( \frac{\text{Peak area of this compound}}{\text{Peak area of Bacitracin A}} \right) \times 100

Ensure compliance with pharmacopeial limits (e.g., ≤6.0% this compound) .

- Data Validation : Cross-validate results using mass spectrometry (LC-MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s antimicrobial efficacy across studies?

- Data Analysis Framework :

- Step 1 : Compare study designs for variables such as bacterial strain selection (e.g., Staphylococcus aureus vs. Streptococcus spp.), inoculum size, and growth media.

- Step 2 : Apply meta-analysis tools to aggregate data, adjusting for heterogeneity via random-effects models.

- Step 3 : Use sensitivity analysis to identify outliers or confounding factors (e.g., pH-dependent stability) .

Q. How can researchers design stability studies for this compound under varying physicochemical conditions?

- Methodology :

- Stress Testing : Expose this compound to thermal (40–60°C), oxidative (H₂O₂), and hydrolytic (pH 2–9) conditions. Monitor degradation via HPLC and kinetic modeling (e.g., first-order decay) .

- Statistical Tools : Use Arrhenius plots to predict shelf-life under standard storage conditions .

- Reproducibility : Document buffer compositions, incubation times, and equipment calibration details in supplementary materials .

Q. What strategies optimize the separation of this compound from structurally similar analogs (e.g., Bacitracin B1)?

- Chromatographic Optimization :

- Column Selection : Use C18 columns with sub-2µm particles for enhanced resolution.

- Mobile Phase : Test gradient elution with trifluoroacetic acid (0.1% v/v) in acetonitrile/water to improve peak symmetry .

- Validation : Assess separation efficiency using theoretical plate counts (N ≥ 2000) and tailing factors (T ≤ 1.5) .

Q. Methodological Frameworks for Research Design

Q. How to formulate a research question on this compound that addresses a literature gap?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does covalent modification of this compound’s thiazoline ring enhance stability against metalloproteases in chronic wound models?"

- Literature Review : Use Boolean search strings (e.g.,

"this compound" AND (degradation OR stability)) in PubMed and SciFinder, prioritizing peer-reviewed journals over preprint repositories .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Analysis Tools :

- Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

Q. Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound synthesis and characterization?

- Best Practices :

- Main Text : Summarize critical steps (e.g., fermentation conditions, purification yields).

- Supplementary Files : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Disclose conflicts of interest and funding sources in the acknowledgments section .

Propriétés

IUPAC Name |

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQHQCOKGKLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H98N16O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22601-63-4 | |

| Record name | Bacitracin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.